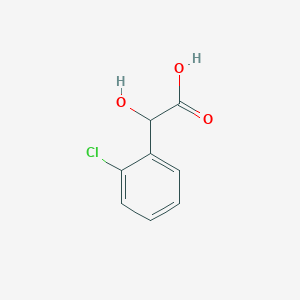
(-)-Methylphenylpropylphosphine sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Methylphenylpropylphosphine sulfide is an organophosphorus compound that belongs to the class of phosphine sulfides. These compounds are characterized by the presence of a phosphorus atom bonded to a sulfur atom. This compound is known for its stability and is often used as a synthetic intermediate in the preparation of other organophosphorus compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-Methylphenylpropylphosphine sulfide can be synthesized through several methods. One common approach involves the reaction of methylphenylpropylphosphine with sulfur. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of methylphenylpropylphosphine sulfide may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(-)-Methylphenylpropylphosphine sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Parent phosphine.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(-)-Methylphenylpropylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential role in biological systems and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methylphenylpropylphosphine sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phosphine oxides: Similar in structure but with an oxygen atom instead of sulfur.
Phosphine-borane complexes: Used as stable intermediates in organophosphorus chemistry.
Thiols and sulfides: Contain sulfur but differ in their bonding and reactivity
Uniqueness
(-)-Methylphenylpropylphosphine sulfide is unique due to its stability and versatility in chemical reactions. Its ability to act as a ligand in catalysis and its potential biological activity make it a valuable compound in various fields of research .
Properties
CAS No. |
13153-91-8 |
|---|---|
Molecular Formula |
C10H15PS |
Molecular Weight |
198.27 g/mol |
IUPAC Name |
methyl-phenyl-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15PS/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
OFXOKQBYKIXSPO-UHFFFAOYSA-N |
SMILES |
CCCP(=S)(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCP(=S)(C)C1=CC=CC=C1 |
Synonyms |
(-)-Methylphenylpropylphosphine sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


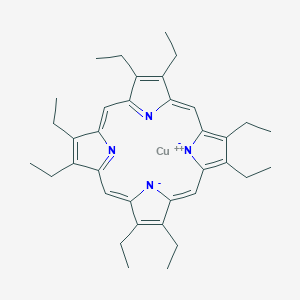

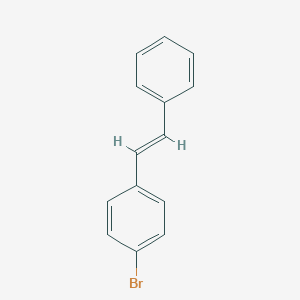


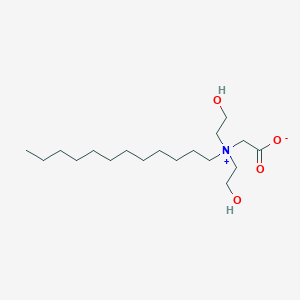
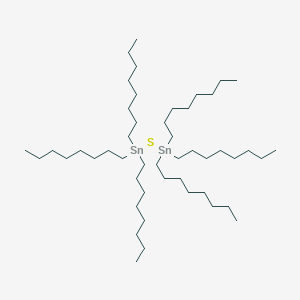
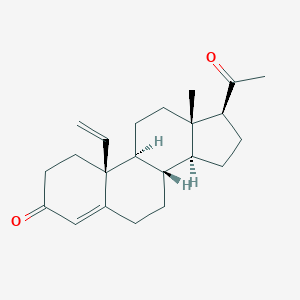
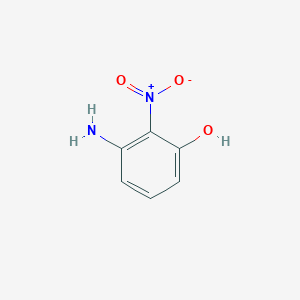
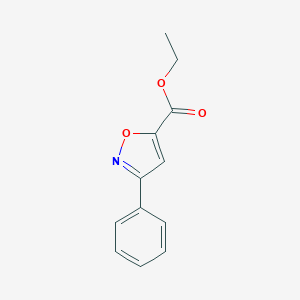
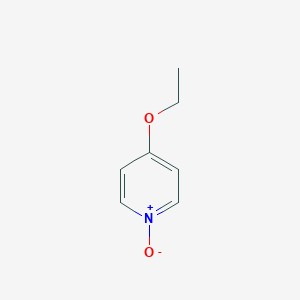
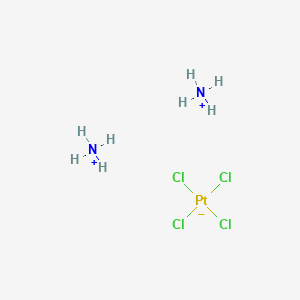
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
